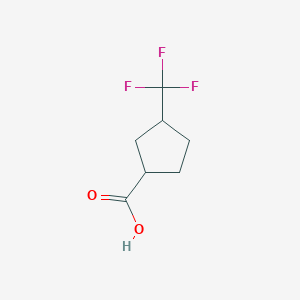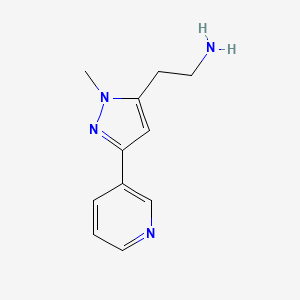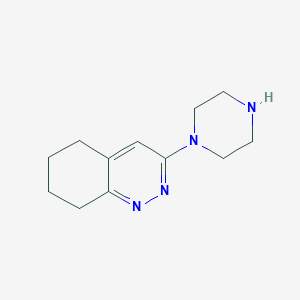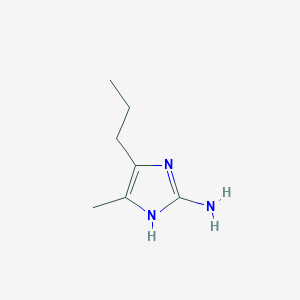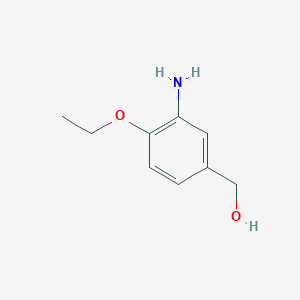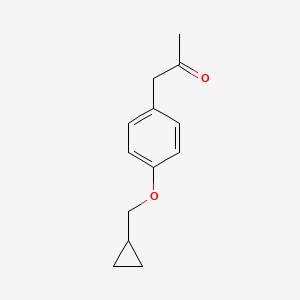
1-(4-Cyclopropylmethoxyphenyl)-propan-2-one
Übersicht
Beschreibung
1-(4-Cyclopropylmethoxyphenyl)-propan-2-one, commonly referred to as CP-MOP, is an organic compound with a molecular formula of C12H16O2. It is a white crystalline solid that is soluble in most organic solvents. CP-MOP is used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
CP-MOP is used in a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. Additionally, CP-MOP has been used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions, the study of enzyme kinetics, and the study of receptor-ligand interactions. CP-MOP has also been used in the study of biodegradable polymers and in the development of new materials for drug delivery systems.
Wirkmechanismus
The mechanism of action of CP-MOP is not yet fully understood. However, it is believed that CP-MOP acts as a substrate for certain enzymes and receptors, and that it is involved in the regulation of biochemical and physiological processes. CP-MOP is believed to act as an inhibitor of certain enzymes and receptors, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
CP-MOP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, CP-MOP has been shown to have an effect on the regulation of certain physiological processes, such as the regulation of blood pressure, the regulation of heart rate, and the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
CP-MOP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in most organic solvents. Additionally, CP-MOP is relatively non-toxic and has a low potential for producing harmful side effects. However, CP-MOP is not suitable for use in experiments involving human subjects, as it is not approved for use in humans. Additionally, CP-MOP has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for CP-MOP research. One potential direction is the development of new methods for the synthesis of CP-MOP. Additionally, further research could be conducted into the mechanism of action of CP-MOP, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of CP-MOP in drug delivery systems and biodegradable polymers. Finally, further research could be conducted into the potential use of CP-MOP in experiments involving human subjects.
Eigenschaften
IUPAC Name |
1-[4-(cyclopropylmethoxy)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(14)8-11-4-6-13(7-5-11)15-9-12-2-3-12/h4-7,12H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAHPYJUFNRRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylmethoxyphenyl)-propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





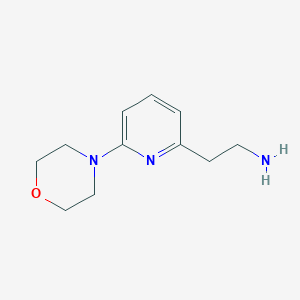

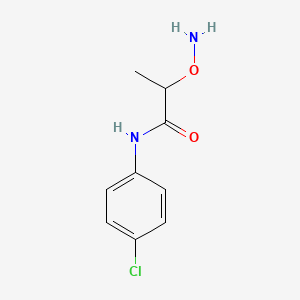
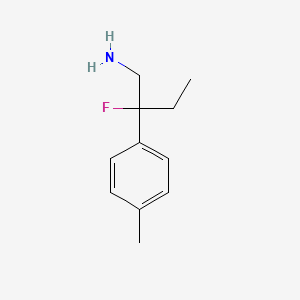
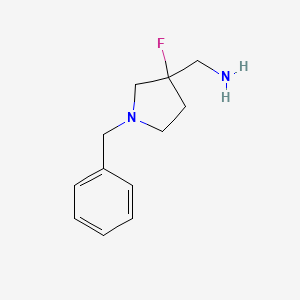
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)
